6-fluoro-4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
説明
This compound belongs to the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide class, characterized by a bicyclic benzothiazine core with sulfone (1,1-dioxide) and carbonitrile functional groups. The structure features a 6-fluoro substituent on the benzothiazine ring and a 4-(2-fluoro-4-methylphenyl) group at position 4 (Figure 1). These substituents likely enhance metabolic stability and target specificity, as fluorination is a common strategy to modulate pharmacokinetics and receptor interactions .
特性
IUPAC Name |
6-fluoro-4-(2-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2S/c1-10-2-4-14(13(18)6-10)20-9-12(8-19)23(21,22)16-5-3-11(17)7-15(16)20/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZTYGWDFCZBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Fluoro-4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C22H16F2N2O3S
- Molecular Weight : 393.43 g/mol
- IUPAC Name : 6-fluoro-4-(2-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazine-2-carbonitrile
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of various benzothiazine derivatives, including 6-fluoro-4-(2-fluoro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide. The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds against bacterial strains.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| MA-1156 | 16 | Staphylococcus aureus |
| MA-1115 | 32 | Staphylococcus aureus |
| MA-1116 | 64 | Staphylococcus aureus |
| MA-1113 | 128 | Staphylococcus aureus |
The compound demonstrated significant antimicrobial activity against Staphylococcus aureus , with a reported MIC value of 32 µM for MA-1115, suggesting that it can effectively inhibit bacterial growth at relatively low concentrations .
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell integrity and interference with metabolic processes. Studies utilizing WST-1 assays indicated that the compound significantly reduced cell viability in treated bacterial cultures, highlighting its potential as an effective antibacterial agent .
Case Studies and Research Findings
-
Study on Fluoroaryl-Bichalcophene Derivatives :
A study evaluating fluoroaryl derivatives revealed that compounds similar to our target exhibited varying degrees of antimicrobial activity. Notably, the incorporation of fluorine atoms enhanced their antibacterial properties against resistant strains of bacteria . -
Electrochemical Activity :
Research indicated that the compound affects the electrochemical behavior of bacterial cells. The faradic current generated by metabolically active cells decreased significantly upon treatment with the compound, suggesting an inhibition of electron transfer processes crucial for bacterial metabolism . -
Protein Pattern Analysis :
Analysis of protein patterns in treated bacteria showed distinct changes compared to untreated controls. This suggests that the compound may alter protein expression profiles in bacteria, further contributing to its antimicrobial effects .
類似化合物との比較
Research Findings and Implications
- Substituent Effects: Halogens: Chlorine (3a, 3f) vs. fluorine (target compound) at position 6/7 may influence electronic effects and metabolic stability. Fluorine’s smaller size and higher electronegativity could enhance target binding .
Functional Group Impact :
- Carbonitrile (-CN) in benzothiazines vs. sulfonamide (-SO2NH2) in benzothiadiazines dictates divergent mechanisms (K(ATP) activation vs. diuresis) .
Q & A
Q. Methodology :
- ¹H/¹³C NMR : Assign peaks for fluorine atoms (δ ~120–140 ppm in ¹³C NMR) and nitrile groups (C≡N stretch ~2200 cm⁻¹ in IR).
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., expected for C₁₇H₁₀F₂N₂O₂S: MW 356.06 g/mol).
- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly the fluorophenyl and nitrile groups.
Refer to analogous compounds for spectral benchmarks .
Basic: What physicochemical properties influence its formulation in preclinical studies?
| Property | Value (Estimated) | Relevance |
|---|---|---|
| Molecular Weight | ~356 g/mol | Impacts bioavailability and blood-brain barrier penetration. |
| LogP | ~3.2 (predicted) | Indicates moderate lipophilicity; may require co-solvents (e.g., DMSO:PBS mixtures) for in vivo dosing. |
| Solubility | Low in aqueous buffers | Nanoformulation (e.g., liposomes) or PEGylation recommended for improved delivery . |
Advanced: What biological targets are hypothesized for this compound?
Based on structural analogs, potential targets include:
- COX-1/COX-2 enzymes : Fluorinated benzothiazines show anti-inflammatory activity via cyclooxygenase inhibition.
- Kinases : The nitrile group may act as a covalent inhibitor for cysteine-rich kinases (e.g., EGFR).
Experimental validation : - Perform enzyme inhibition assays with recombinant COX-2.
- Use molecular docking (PDB: 5IKT for COX-2) to predict binding modes .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Case example : Discrepancies in IC₅₀ values for COX-2 inhibition.
Methodology :
- Standardize assay conditions (e.g., substrate concentration, pH).
- Compare with positive controls (e.g., celecoxib).
- Evaluate metabolic stability (e.g., liver microsomes) to rule out degradation artifacts.
Cross-reference substituent effects: Fluorine at the 6-position may enhance target selectivity .
Advanced: How to design structure-activity relationship (SAR) studies for fluorinated benzothiazines?
Systematic substitution : Vary substituents at the 4-position (e.g., replace 2-fluoro-4-methylphenyl with 3-methoxyphenyl).
In vitro screening : Test against panels of enzymes/cell lines (e.g., NCI-60 for anticancer activity).
Computational modeling : Use QSAR to correlate electronic properties (Hammett σ) with activity.
Evidence from methyl-substituted analogs suggests bulky groups enhance COX-2 selectivity .
Advanced: What strategies address solubility challenges in in vivo models?
- Co-solvent systems : Use cyclodextrins or Captisol® for aqueous solubility.
- Prodrug design : Convert nitrile to a hydrolyzable amide.
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release.
Validate stability via HPLC-UV under physiological conditions .
Advanced: How to model its interaction with biological targets computationally?
Generate 3D structure : Use SMILES notation (e.g., from PubChem) and optimize with DFT (B3LYP/6-31G*).
Molecular docking : Autodock Vina or Schrödinger Suite for COX-2 (PDB: 5IKT).
MD simulations : Assess binding stability (50 ns trajectories in GROMACS).
Refer to benzothiadiazine docking protocols for parameterization .
Advanced: How to evaluate its stability under physiological conditions?
Q. Stress testing :
- Hydrolytic degradation : Incubate in PBS (pH 7.4) at 37°C for 24–72 hrs; monitor via LC-MS.
- Photostability : Expose to UV light (ICH Q1B guidelines).
Key degradation products may include sulfoxide derivatives; compare with analogs .
Advanced: How to design comparative studies with structural analogs?
Example : Compare with 6-bromo-4-(3-methoxyphenyl) analog ():
Synthesis : Replace fluorine with bromine at the 6-position.
Assays : Test against identical targets (e.g., COX-2, cancer cell lines).
Data analysis : Correlate halogen electronegativity with potency.
Bromine’s larger size may reduce membrane permeability but enhance target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
